molecular formula C4H6N2 B1673528 Fomepizole CAS No. 7554-65-6

Fomepizole

Cat. No. B1673528
CAS RN: 7554-65-6
M. Wt: 82.1 g/mol
InChI Key: RIKMMFOAQPJVMX-UHFFFAOYSA-N
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Description

Fomepizole, also known as 4-methylpyrazole, is a medication used to treat methanol and ethylene glycol poisoning . It is a competitive inhibitor of alcohol dehydrogenase . It is given by injection into a vein .


Synthesis Analysis

Fomepizole was originally developed in Sweden in the late 1960s as one of a series of alcohol dehydrogenase inhibitors with the potential goal of treating alcohol-related pathologies .


Molecular Structure Analysis

The chemical name of fomepizole is 4-methylpyrazole. It has the molecular formula C4H6N2 and a molecular weight of 82.1 .


Chemical Reactions Analysis

Fomepizole is a competitive inhibitor of alcohol dehydrogenase, the enzyme that catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites .


Physical And Chemical Properties Analysis

Fomepizole is a clear to yellow liquid at room temperature. Its melting point is 25°C (77°F) and it may present as solid at room temperature. Fomepizole is soluble in water and very soluble in ethanol, diethyl ether, and chloroform .

Mechanism of Action

Target of Action

Fomepizole’s primary target is the enzyme alcohol dehydrogenase . This enzyme is found in the liver and plays a key role in the metabolism of ethylene glycol and methanol .

Mode of Action

Fomepizole acts as a competitive inhibitor of alcohol dehydrogenase . It competes with the substrate (ethylene glycol or methanol) for the active site of the enzyme, thereby reducing the rate at which the substrate is metabolized .

Biochemical Pathways

Alcohol dehydrogenase catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites . Ethylene glycol is first metabolized to glycoaldehyde, which then undergoes further oxidation to glycolate, glyoxylate, and oxalate . Methanol is first metabolized to formaldehyde, which then undergoes further oxidation to formic acid . By inhibiting alcohol dehydrogenase, fomepizole slows the production of these toxic metabolites .

Pharmacokinetics

The pharmacokinetics of fomepizole involve its absorption, distribution, metabolism, and excretion (ADME). It is known that fomepizole is most effective when given soon after ingestion of ethylene glycol or methanol .

Result of Action

The result of fomepizole’s action is a reduction in the production of toxic metabolites from ethylene glycol and methanol . This allows the liver to process and excrete the metabolites as they are produced, limiting their accumulation in tissues such as the kidney and eye . As a result, much of the organ damage associated with ethylene glycol and methanol poisoning is avoided .

Action Environment

The action of fomepizole can be influenced by various environmental factors. It is known that fomepizole is given by injection into a vein , suggesting that its efficacy may be influenced by factors such as the patient’s blood volume and circulation.

Safety and Hazards

Fomepizole is used to treat poisoning with ethylene glycol (antifreeze) or methanol (contained in solvents, fuels, and other household or automotive chemicals). Fomepizole is sometimes used together with hemodialysis to rid the body of a poison . Common side effects include headache, nausea, sleepiness, and unsteadiness .

Future Directions

Fomepizole has rapidly replaced ethanol for alcohol dehydrogenase-inhibitory therapy in methanol and ethylene glycol poisoning due to its high safety profile and ease of use . It may also have clinical utility in treating similar intoxications, such as those of glycol ethers, diethylene glycol, and propylene glycol .

properties

IUPAC Name

4-methyl-1H-pyrazole
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InChI

InChI=1S/C4H6N2/c1-4-2-5-6-3-4/h2-3H,1H3,(H,5,6)
Source PubChem
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InChI Key

RIKMMFOAQPJVMX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6N2
Record name fomepizole
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DSSTOX Substance ID

DTXSID3040649
Record name 4-Methylpyrazole
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Molecular Weight

82.10 g/mol
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Physical Description

Solid
Record name Fomepizole
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Solubility

5.59e+02 g/L
Record name Fomepizole
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Mechanism of Action

Antizol (fomepizole) is a competitive inhibitor of alcohol dehydrogenase. Alcohol dehydrogenase catalyzes the oxidation of ethanol to acetaldehyde. Alcohol dehydrogenase also catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites.
Record name Fomepizole
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Product Name

Fomepizole

CAS RN

7554-65-6
Record name 4-Methylpyrazole
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Record name FOMEPIZOLE
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Melting Point

25 °C
Record name Fomepizole
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Synthesis routes and methods

Procedure details

In the first step of the present synthesis of 4-MP, propionaldehyde is reacted with triethyl orthoformate in the presence of ethanol and ammonium nitrate to produce 1,1-diethoxypropane. In the second step, the 1,1-diethoxypropane produced in the first step is reacted neat (without a solvent) with a catalyst, which comprises an acid and an amine, to produce 1-ethoxy-1-propene (ethyl-1-propenyl ether). In the third step, this material is purified by washing and drying, without distillation. In the fourth step, the 1-ethoxy-1-propene from the third step is reacted with triethyl orthoformate in the presence of boron trifluoride-diethyl etherate to produce 1,1,3,3-tetraethoxy-2-methyl propane (“TEMP”). In the fifth step, the TEMP from the third step is reacted with hydrazine or a hydrazonium salt or hydrazine hydrate at elevated temperatures to produce 4-methylpyrazole.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of fomepizole?

A1: Fomepizole acts as a potent competitive inhibitor of alcohol dehydrogenase (ADH) [, , , , , , ]. It exhibits a binding affinity >8000 times that of ethanol [].

Q2: How does fomepizole's mechanism of action translate to its therapeutic effects in cases of ethylene glycol and methanol poisoning?

A2: By inhibiting ADH, fomepizole effectively blocks the metabolism of ethylene glycol and methanol into their toxic metabolites (glycolate and oxalate from ethylene glycol, formaldehyde and formic acid from methanol) [, , , , , , , ]. This inhibition prevents the development of severe metabolic acidosis and organ damage, including renal failure from ethylene glycol and visual and neurological injuries from methanol [, , , , , , ].

Q3: Is there evidence of fomepizole impacting other enzymes or pathways besides ADH?

A3: Research suggests that fomepizole might also inhibit cytochrome P4502E1 (CYP2E1), potentially further reducing the formation of toxic metabolites, particularly in the context of acetaminophen poisoning [, ]. Additionally, fomepizole has shown some inhibition of c-Jun N-terminal kinases, a pathway implicated in mitochondrial toxicity [].

Q4: Can the effectiveness of fomepizole in blocking the formation of toxic metabolites be monitored clinically?

A4: Yes, studies have demonstrated that following fomepizole administration, plasma concentrations of toxic metabolites like glycolate, oxalate, and formic acid decrease, while urinary oxalate excretion also declines. These findings, along with the resolution of metabolic abnormalities, indicate the effectiveness of fomepizole in blocking toxic metabolite formation [, ].

Q5: What is the molecular formula and weight of fomepizole?

A5: While the provided research papers do not explicitly state the molecular formula and weight of fomepizole, these can be readily found in publicly available chemical databases. Fomepizole has the molecular formula C4H6N2 and a molecular weight of 82.10 g/mol.

Q6: How does the structure of fomepizole contribute to its potent inhibition of ADH?

A6: Although the provided papers do not delve into specific SAR studies, it is understood that fomepizole's structure, featuring a pyrazole ring with a methyl substituent, is responsible for its high affinity for the ADH enzyme. This structural feature allows it to effectively compete with ethylene glycol and methanol for binding to the enzyme's active site [, ].

Q7: What is known about the stability of fomepizole in various formulations?

A7: While the provided research does not explicitly detail the stability of various formulations, it mentions that fomepizole is commercially available as fomepizole sulfate for intravenous infusion [, , ]. One study employed a manufactured preparation of fomepizole sulfate (Fomepizole APHP, 5 mg/mL) for both oral and nasogastric administration []. Further research is necessary to understand the stability of fomepizole under different storage conditions and in various formulations.

Q8: How is fomepizole absorbed and distributed in the body?

A8: Fomepizole is rapidly and almost completely absorbed after oral administration, achieving similar blood levels as an identical intravenous dose [, , ]. Its volume of distribution is comparable to that of total body water.

Q9: How is fomepizole metabolized and eliminated from the body?

A9: Fomepizole is primarily metabolized in the liver, with 4-carboxypyrazole (4-CP) being the major metabolite []. This metabolite is subsequently excreted in the urine []. Research suggests that fomepizole induces its own metabolism, likely via cytochrome P-450 enzymes, leading to enhanced elimination [].

Q10: How does the presence of hemodialysis affect the elimination of fomepizole?

A10: Hemodialysis significantly contributes to fomepizole elimination [, ]. Studies show that fomepizole is removed during continuous renal replacement therapy (CRRT) with a median saturation/sieving coefficient of 0.85 and a dialysis clearance of 28 mL/min []. Dosage adjustments are necessary in patients undergoing hemodialysis to compensate for this increased clearance [, ].

Q11: What is the elimination half-life of fomepizole?

A11: The elimination half-life of fomepizole appears to be dose-dependent, exhibiting Michaelis-Menten kinetics [, ]. At higher concentrations, fomepizole displays zero-order elimination with a rate of 0.6–1 mg/L/h []. At lower concentrations, elimination shifts to first-order kinetics with a half-life of 1.5–2 hours []. During continuous hemodialysis, a half-life of 8.6 hours has been reported [].

Q12: Does the presence of ethanol influence the pharmacokinetics of ethylene glycol during fomepizole therapy?

A12: Interestingly, the presence of ethanol does not seem to affect the elimination rate of ethylene glycol during fomepizole therapy []. This suggests that fomepizole effectively inhibits ADH-mediated metabolism of ethylene glycol even in the presence of ethanol.

Q13: What is the significance of serum creatinine concentration in the context of fomepizole therapy for ethylene glycol poisoning?

A13: Serum creatinine concentration at presentation and creatinine clearance are valuable prognostic indicators in ethylene glycol poisoning treated with fomepizole []. These parameters can predict ethylene glycol elimination rate and help determine the need for hemodialysis to expedite its removal [].

Q14: How does fomepizole pharmacokinetics differ in pregnant individuals?

A14: In animal studies using pregnant rats, fomepizole concentrations in fetal tissue were found to be fivefold higher than maternal serum concentrations []. Although this suggests significant fetal protection against toxic alcohol metabolites, further research is needed to investigate the long-term effects of fetal fomepizole exposure [].

Q15: What evidence supports the efficacy of fomepizole in treating ethylene glycol and methanol poisoning?

A15: Multiple studies, including case reports, case series, and a prospective trial, have demonstrated the effectiveness of fomepizole in treating ethylene glycol and methanol poisoning [, , , , , , , , , , ]. In these studies, fomepizole effectively prevented or reversed metabolic acidosis, reduced the formation of toxic metabolites, and improved survival rates.

Q16: Does the timing of fomepizole administration impact its efficacy?

A16: Yes, early administration of fomepizole is crucial for optimal outcomes [, , , ]. Studies show that initiating fomepizole before the development of significant metabolic acidosis or organ injury increases the likelihood of preventing severe complications and may even obviate the need for hemodialysis in some cases.

Q17: Are there specific animal models used to study fomepizole's efficacy in treating toxic alcohol poisoning?

A17: Yes, studies have utilized various animal models, including rats [, ] and cats [], to investigate the safety and efficacy of fomepizole in ethylene glycol poisoning. These models have been instrumental in understanding the pharmacokinetics, pharmacodynamics, and potential therapeutic benefits of fomepizole in a controlled setting.

Q18: What are the known adverse effects associated with fomepizole administration?

A18: Fomepizole is generally well-tolerated [, ]. The most commonly reported side effects are mild and transient, including headache, nausea, dizziness, injection site reactions (pain, burning, inflammation), and drowsiness [, , , ].

Q19: Has fomepizole been associated with any serious adverse effects?

A19: Although rare, serious adverse effects have been reported, including anaphylaxis, thrombophlebitis, and transient nystagmus [, ]. One study reported a case of bradycardia and hypotension associated with intravenous fomepizole infusion during hemodialysis, suggesting a potential interaction requiring close monitoring [].

Q20: Is there evidence of any long-term toxicity associated with fomepizole use?

A20: The available research primarily focuses on the short-term use of fomepizole in acute poisoning scenarios [, , ]. Long-term toxicity studies are limited, and further research is needed to fully assess the potential for chronic adverse effects.

Q21: Are there any specific biomarkers used to monitor fomepizole treatment response or predict its efficacy?

A21: While there are no established biomarkers specifically for monitoring fomepizole response, clinicians often track serum concentrations of ethylene glycol or methanol, along with their toxic metabolites, to assess treatment effectiveness [, , , ]. Improvement in metabolic parameters, such as pH and bicarbonate levels, also serves as a surrogate marker of fomepizole efficacy [, , , , ].

Q22: What analytical methods are commonly employed to measure fomepizole concentrations?

A22: High-pressure liquid chromatography (HPLC) with a reverse phase column is a commonly used technique for quantifying fomepizole concentrations in biological samples [, ].

Q23: Are there specific validation requirements for analytical methods used to quantify fomepizole in biological samples?

A23: Yes, as with any analytical method used in a clinical or research setting, rigorous validation is essential to ensure accuracy, precision, and specificity of fomepizole measurements [, ]. This typically involves establishing the method's linearity, range, limit of detection, limit of quantification, and inter-and intra-assay precision.

Q24: Does fomepizole induce or inhibit drug-metabolizing enzymes?

A24: Research suggests that fomepizole can induce its own metabolism, likely through the upregulation of cytochrome P-450 enzymes, particularly CYP2E1 [, , ]. This autoinduction leads to enhanced fomepizole clearance, necessitating dose adjustments to maintain therapeutic concentrations [, ].

Q25: When was fomepizole first introduced as an antidote for toxic alcohol poisoning?

A25: Fomepizole gained recognition as a potential antidote for toxic alcohol poisoning in the 1960s []. Following extensive research and clinical trials, it was approved for the treatment of ethylene glycol poisoning in 1997 and later for methanol poisoning [].

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